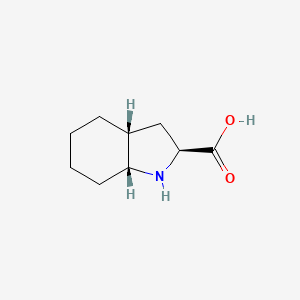

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

Description

Bicyclic α-amino acids are a family of organic compounds characterized by a two-ring structure and the presence of an amino acid functional group. Their rigid framework makes them structurally more stable and modifiable compared to their linear counterparts. This unique characteristic has led to their widespread application in medicine, protein engineering, and chemistry.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-PRJMDXOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s,3ar,7ar Octahydro 1h Indole 2 Carboxylic Acid and Its Defined Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the most direct pathways to enantiomerically pure compounds by creating the desired stereocenters under the influence of a chiral element.

Stereoselective Catalytic Hydrogenation Techniques

Stereoselective catalytic hydrogenation is a key strategy for the synthesis of octahydro-1H-indole-2-carboxylic acid stereoisomers, typically involving the reduction of an unsaturated precursor like indole-2-carboxylic acid or indoline-2-carboxylic acid. The choice of catalyst, solvent, and reaction conditions plays a critical role in directing the diastereoselectivity of the hydrogenation.

One established method begins with the hydrogenation of commercially available (S)-indoline-2-carboxylic acid. nih.gov In this approach, the reduction of the benzene (B151609) ring is performed to create the cis-fused cyclohexane (B81311) ring. The use of platinum oxide (PtO₂) as a catalyst in acetic acid at elevated temperatures allows the reaction to proceed at atmospheric pressure. This process yields a diastereoisomeric mixture of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid. nih.gov The desired (2S,3aS,7aS) stereoisomer, often denoted as L-Oic, can be isolated in high purity through crystallization from ethanol. nih.gov

Similarly, the catalytic hydrogenation of a corresponding imine-acid salt precursor using a palladium (Pd) or platinum (Pt) catalyst can also produce a mixture of diastereoisomers. longdom.org The stereochemical outcome of the hydrogenation is influenced by the catalyst type, solvent, temperature, and the presence of acidic additives. By carefully modifying these reaction conditions and employing subsequent recrystallization, specific diastereoisomers can be synthesized in an almost pure form. longdom.org

Table 1: Stereoselective Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

| Precursor | Catalyst | Solvent | Conditions | Diastereomeric Ratio ((S,S,S) : (S,R,R)) | Yield of (S,S,S)-1 | Reference |

|---|

Chiral Auxiliary-Mediated Synthesis Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This strategy has been effectively applied to the synthesis of the (2S,3aR,7aS) stereoisomer.

A notable example employs (S)-1-phenylethylamine as a chiral auxiliary. The synthesis begins with (1S,2S)-2-[(S)-1-phenylethyl amino] cyclohexyl) methanol, a precursor where the chiral amine auxiliary is already attached. google.comgoogle.com This intermediate undergoes a series of transformations, including N-alkylation with ethyl bromoacetate (B1195939) and subsequent conversion of the hydroxyl group to a methanesulfonate (B1217627) ester. google.com

The key stereocontrolling step is an intramolecular cyclization. Treatment of the methanesulfonate ester with a base, such as sodium tert-butoxide, induces an intramolecular nucleophilic substitution. The bulky (S)-1-phenylethyl group directs the cyclization to form the trans-fused octahydroindole ring system with the correct stereochemistry at the C2 position, yielding (2S,3aR,7aS)-Ethyl 1-((S)-1-phenylethyl)octahydro-1H-indole-2-carboxylate as the major isomer. google.com The chiral auxiliary is then cleaved via hydrogenolysis using a palladium on carbon catalyst to afford the free secondary amine, which can be subsequently hydrolyzed to the target carboxylic acid. google.com

Enantioselective Routes via Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful tool for converting a racemic mixture entirely into one desired enantiomer. princeton.edu This process combines a rapid, reversible racemization of the starting material with a stereoselective reaction that irreversibly consumes one of the enantiomers faster than the other. princeton.eduprinceton.edu

While not directly reported for (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid itself, DKR has been successfully applied to the synthesis of closely related structures, demonstrating its potential. For instance, the synthesis of phosphonic acid analogues of octahydroindole-2-carboxylic acid utilizes a DKR of a racemic γ-keto acid. chemistryviews.org This resolution is achieved using chiral (R)- or (S)-phenylglycinol, which forms Meyers' bicyclic lactams, thereby establishing two contiguous chiral centers and leading to enantiomerically pure cis-fused bicyclic intermediates. chemistryviews.org

Another relevant application is the palladium-catalyzed asymmetric hydrogenation of racemic α-substituted indole-2-acetates. nih.gov This process operates via an acid-assisted DKR. The presence of an acid promotes a rapid equilibrium between the enantiomers of the indole (B1671886) substrate and a nonaromatic exocyclic enamine intermediate. nih.gov The chiral catalyst then selectively hydrogenates one of the enantiomers, shifting the equilibrium and ultimately converting the entire racemic starting material into a single, highly enantioenriched indoline (B122111) product. nih.gov This highlights the utility of DKR in creating chiral indoline scaffolds, which are direct precursors to the octahydroindole core.

Stereo-Specific Synthesis for Enhanced Chiral Purity and Yield

A commercially scalable, stereospecific process for manufacturing (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride has been developed. google.com This route begins with (1S,2S)-2-[(S)-1-phenylethyl amino] cyclohexyl) methanol, a chiral starting material with defined stereocenters. google.comgoogle.com The subsequent steps, including N-alkylation and intramolecular cyclization, are designed to proceed with high stereochemical fidelity. The cyclization step, in particular, is highly diastereoselective, leading to the formation of the trans-fused octahydroindole ring system with the desired (2S,3aR,7aS) configuration as the major product. google.com This method avoids the formation of significant quantities of other isomers, simplifying purification and maximizing the yield of the target compound. The process is designed to be robust and avoids the use of hazardous reagents or resolutions of racemic mixtures, which often result in lower yields. google.com

Strategic Total Synthesis Pathways

Total synthesis strategies often leverage readily available chiral molecules as starting points to build up the more complex target structure.

Utilization of Chiral Pool Precursors (e.g., Indoline-2-carboxylic Acid)

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes. Syntheses that start from these materials are often more efficient as the initial stereocenters are already set.

(S)-Indoline-2-carboxylic acid, a derivative of the natural amino acid L-tryptophan, is a prime example of a chiral pool precursor for the synthesis of octahydro-1H-indole-2-carboxylic acid stereoisomers. nih.gov The synthesis starts with the commercially available, enantiomerically pure (S)-indoline-2-carboxylic acid. The existing stereocenter at the C2 position is carried through the synthesis. The key transformation is the catalytic hydrogenation of the aromatic ring. As described previously, hydrogenation using a platinum oxide catalyst in acetic acid reduces the benzene ring to afford a mixture of the cis-fused (2S,3aS,7aS) and trans-fused (2S,3aR,7aR) diastereomers. nih.gov Although this step produces a mixture, the desired (2S,3aS,7aS) isomer is the major product and can be readily isolated by crystallization, providing a concise and effective route to this important building block. nih.gov

Table 2: Summary of Synthetic Strategies

| Strategy | Key Principle | Starting Material Example | Stereochemical Control |

|---|---|---|---|

| Stereoselective Catalytic Hydrogenation | Diastereoselective reduction of an unsaturated ring. | (S)-Indoline-2-carboxylic acid | Catalyst (e.g., PtO₂) and reaction conditions guide H₂ addition. |

| Chiral Auxiliary-Mediated Synthesis | Temporary chiral group directs stereoselective reaction. | (1S,2S)-2-[(S)-1-phenylethyl amino] cyclohexyl) methanol | Steric hindrance from the (S)-1-phenylethyl group directs cyclization. |

| Dynamic Kinetic Resolution | Combination of in-situ racemization and kinetic resolution. | Racemic γ-keto acid / Racemic indole-2-acetates | Chiral resolving agent or catalyst selectively reacts with one enantiomer. |

| Stereo-Specific Synthesis | Stereochemistry of starting material dictates product stereochemistry. | (1S,2S)-2-[(S)-1-phenylethyl amino] cyclohexyl) methanol | Reaction pathway proceeds with high fidelity, preserving stereochemical information. |

Development of Novel Intermediate-Based Synthetic Routes

The synthesis of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid, a crucial intermediate for angiotensin-converting enzyme (ACE) inhibitors like Perindopril (B612348) and Trandolapril, has driven the development of various synthetic strategies. google.comgoogle.com Novel routes focusing on new intermediates have been devised to improve efficiency, reduce the use of hazardous reagents, and enhance stereochemical purity.

Furthermore, stereoselective synthesis of related phosphonic analogs of octahydroindole-2-carboxylic acid has been achieved through a dynamic kinetic resolution process that generates enantiomerically pure cis-fused bicyclic pyrrolidine-2-ones as key intermediates. chemistryviews.org These advanced methodologies highlight a shift towards more economical, safer, and industrially viable processes. google.comgoogle.com

Table 1: Comparison of Novel Intermediate-Based Synthetic Routes

| Starting Material | Novel Intermediate | Key Reaction Steps | Reference |

|---|---|---|---|

| L-serine methyl ester hydrochloride | N-acetyl-β-acyloxy alanine (B10760859) ester | Conversion of hydroxyl group to acyloxy leaving group, avoiding phosphorus pentachloride. | google.com |

| 1-(1-cyclohexen-1-yl)-pyrrolidine and 3-halo-L-serine | Intermediate compound formed from the initial reaction of the two precursors. | Building-block reaction followed by cyclization and catalytic hydrogenation. | google.com |

| Racemic γ-keto acid | Enantiomerically pure cis-fused bicyclic (3aR,7aR)- and (3aS,7aS)-pyrrolidine-2-ones | Dynamic kinetic resolution via Meyers' bicyclic lactams. | chemistryviews.org |

In Situ Derivatization for Stereochemical Control during Synthesis

Achieving precise stereochemical control is paramount in the synthesis of complex molecules like (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid. In situ derivatization has emerged as a powerful technique to control stereochemistry during the synthetic sequence. This strategy involves the temporary conversion of a functional group into a new moiety that directs the stereochemical outcome of a subsequent reaction.

An effective methodology for the synthesis of the enantiomerically pure (2R,3aS,7aS) stereoisomer utilizes a selective condensation reaction with trichloroacetaldehyde to form a trichloromethyloxazolidinone derivative in situ. nih.gov This transformation serves as a critical tool for discriminating between the (2R,3aS,7aS) and (2S,3aS,7aS) epimers. nih.gov The formation of the resulting tricyclic oxazolidinone intermediate is conditioned by the structural constraints of the system, allowing for an efficient separation of the desired stereoisomer. nih.gov

This versatile oxazolidinone intermediate is not only key for separation but also for subsequent functionalization. It facilitates completely diastereoselective α-alkylation reactions, providing a concise route to enantiomerically pure α-substituted derivatives while maintaining stereochemical integrity. nih.gov This approach, where a derivative is formed within the reaction sequence to control stereochemistry, exemplifies a sophisticated method for producing specific, enantiopure stereoisomers of octahydroindole-2-carboxylic acid. nih.gov

Table 2: Stereochemical Control via In Situ Derivatization

| Reactant Mixture | Derivatizing Agent | In Situ Intermediate Formed | Outcome | Reference |

|---|---|---|---|---|

| Mixture of (2R,3aS,7aS)- and (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | Trichloroacetaldehyde | Tricyclic trichloromethyloxazolidinone derivative | Efficient separation of epimers and allows for subsequent diastereoselective α-alkylation. | nih.gov |

Optimization of Reaction Conditions for Preparative Scale-Up

The transition from laboratory-scale synthesis to industrial, preparative scale-up requires rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and high purity of the final product. For (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid and its derivatives, optimization efforts have primarily focused on the crucial peptide coupling steps involved in the synthesis of drugs like Perindopril and Trandolapril. epo.orgepo.org

A significant challenge in scaling up these syntheses is the management of by-products and impurities. epo.orgpatsnap.com For instance, the widely used coupling agent dicyclohexylcarbodiimide (B1669883) (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBT) generates dicyclohexylurea (DCU) as a by-product, which can be difficult to remove completely on a large scale. patsnap.com Process optimization has addressed this by carefully selecting solvents and controlling reaction temperatures. Using toluene (B28343) as a solvent at a controlled temperature of 15-20°C facilitates the filtration of DCU and avoids the formation of N-acetyl impurities. patsnap.com

Alternative strategies aim to avoid problematic coupling agents altogether. One such optimized process for Trandolapril synthesis involves converting the coupling partner into an acid chloride hydrochloride intermediate. epo.org This allows the coupling reaction with benzyl (B1604629) (2S,3aR,7aS)-octahydroindole-2-carboxylate to proceed efficiently in solvents like dichloromethane (B109758) or ethyl acetate (B1210297) in the presence of a base such as triethylamine, at an optimized temperature of 10°C to 15°C. epo.org This method circumvents the need for costly reagents like DCC and HOBT, making the process more economical for industrial application. epo.org Further refinement for Perindopril synthesis involves using a p-nitrobenzylic ester of the octahydroindole-2-carboxylic acid, which allows the coupled product to be purified effectively by crystallization, a robust method for ensuring high purity on a preparative scale. epo.org

Table 3: Optimization of Coupling Reaction Conditions for Scale-Up

| Parameter | Method 1 (DCC/HOBT) | Method 2 (Acid Chloride) | Method 3 (Crystallizable Ester) | Reference |

|---|---|---|---|---|

| Coupling Agents | Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBT) | Use of pre-formed acid chloride hydrochloride | DCC, HOBT | epo.orgepo.orgpatsnap.com |

| Solvent | Toluene | Dichloromethane, Ethyl acetate | Not specified | epo.orgpatsnap.com |

| Temperature | 15-20°C | 10-15°C | Not specified | epo.orgpatsnap.com |

| Key Optimization Feature | Improved filtration of by-product (DCU) and prevention of N-acetyl impurity. | Avoids costly and problematic coupling agents (DCC/HOBT). | Use of p-nitrobenzyl ester allows for purification of the intermediate by crystallization. | epo.orgepo.orgpatsnap.com |

Rigorous Stereochemical and Conformational Characterization of Octahydro 1h Indole 2 Carboxylic Acid Isomers

Methodologies for Diastereomeric and Enantiomeric Purity Assessment

The accurate quantification of individual stereoisomers and the assessment of diastereomeric and enantiomeric purity are critical for the synthesis and application of Octahydro-1H-indole-2-carboxylic acid. High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose.

A validated, stability-indicating reverse-phase HPLC method has been developed for the separation and quantification of all four diastereomeric pairs of Oic. researchgate.netrsc.org Due to the non-chromophoric nature of the compound (lacking a UV-absorbing group), a Refractive Index Detector (RID) is utilized. researchgate.netrsc.org This method is capable of resolving the desired stereoisomer from the other three related isomers, which is essential for quality control in the synthesis of pharmaceuticals like Perindopril (B612348) and Trandolapril. researchgate.net The quantitative determination of the desired stereoisomer in a mixture is a fundamental requirement for synthetic progression. rsc.org

The HPLC method was validated according to ICH guidelines, demonstrating its accuracy, linearity, precision, and robustness. researchgate.net Key parameters from a developed method are summarized below. researchgate.net

| Parameter | Value |

| Stationary Phase | C18 column (Inertsil ODS-4, 250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM Potassium Phosphate (B84403) Buffer (pH 3.0) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 35°C |

| Detector | Refractive Index Detector (RID) |

| Linearity (Correlation Coefficient) | > 0.999 for all isomers |

| Accuracy (% Recovery) | 93.9% – 107.9% for all isomers |

| Limit of Detection (LOD) | ~0.006 mg/mL |

| Limit of Quantification (LOQ) | 0.022 – 0.024 mg/mL |

Beyond direct chromatographic separation, chemical methods involving chiral resolving agents are also employed to separate enantiomers. This classic resolution technique involves reacting the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts. researchgate.net These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. Subsequently, the pure enantiomer of the acid can be recovered. Another approach involves derivatization with chiral auxiliaries, which converts the enantiomers into diastereomers that can be more easily separated by standard chromatography. researchgate.net

Application of Advanced Spectroscopic Techniques for Stereoisomer Configuration Assignment

Advanced spectroscopic techniques are indispensable for the unambiguous assignment of stereoisomer configurations. Nuclear Magnetic Resonance (NMR) spectroscopy and optical rotation measurements are fundamental tools in this regard.

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectra provide distinct fingerprints for different stereoisomers. For example, the ¹H NMR spectrum (in D₂O) of (2S,3aS,7aS)-Oic shows a multiplet for the proton at the C2 position (α-carbon) at approximately 4.06 ppm. In contrast, its epimer, (2R,3aS,7aS)-Oic, displays the corresponding α-proton multiplet at around 4.38 ppm. nih.gov Similarly, the ¹³C NMR spectra show characteristic shifts for the carbon atoms, reflecting the different stereochemical environments. nih.gov

Specific optical rotation is a key physical property used to distinguish between enantiomers. The (2S,3aS,7aS) stereoisomer, for instance, exhibits a specific rotation [α]D of -45.6° (c 0.46, MeOH), confirming its levorotatory nature. nih.gov Its epimer at the α-carbon, (2R,3aS,7aS)-Oic hydrochloride, is dextrorotatory with an [α]D of +29.6° (c 0.47, MeOH). nih.gov

Circular Dichroism (CD) spectroscopy is another powerful technique, particularly for studying the conformation of Oic when incorporated into a peptide chain. The CD spectrum is highly sensitive to the secondary structure of peptides. Studies on peptides containing Oic have shown that the interaction with a membrane-mimicking environment, such as SDS micelles, induces a folded structure, which gives rise to a distinct CD spectrum. acs.org This demonstrates the utility of CD in confirming the conformational impact of a specific Oic stereoisomer. acs.org

Elucidation of Absolute Stereochemistry via X-ray Crystallographic Analysis

While spectroscopic methods provide crucial information, single-crystal X-ray crystallography remains the definitive method for elucidating the absolute stereochemistry and solid-state conformation of a molecule. Although obtaining suitable crystals of the free amino acid can be challenging, analysis of a derivative can provide unequivocal proof of configuration.

The absolute stereochemistry of the (2R,3aS,7aS) isomer of Oic has been confirmed through X-ray diffraction analysis of a trichloromethyloxazolidinone derivative. nih.gov This was achieved by a selective condensation reaction between the (2R,3aS,7aS)-Oic epimer and trichloroacetaldehyde, which proceeds in a stereoselective manner. nih.gov The resulting crystal structure analysis unambiguously corroborated the expected stereochemistry. nih.gov The analysis revealed that the two five-membered rings of the Oic core adopt a "roof" shaped structure. nih.gov Furthermore, the pyrrolidine (B122466) ring was found to assume an envelope conformation, with the atom at the 8a position (equivalent to Cγ in proline) deviating from the plane of the other four atoms. nih.gov This direct structural evidence is invaluable for validating stereochemical assignments made by other methods.

Computational Modeling and Theoretical Studies of Molecular Conformation

Computational modeling and theoretical studies, such as molecular dynamics (MD) simulations, provide deep insights into the conformational dynamics and stability of molecules, especially within complex environments. Such studies have been applied to peptides containing Oic to understand its structural role.

A detailed molecular modeling and dynamics study was performed on the bradykinin (B550075) antagonist B-9340, a peptide which contains a (3aS,7aS)-octahydroindole-2-carboxylic acid residue at position 8 (Oic8). nih.govacs.org The simulations were conducted in a mimetic environment consisting of octyl sulfate (B86663) anions and water to replicate a micellar environment. nih.govacs.org The results of these dynamic runs indicated that the peptide adopts a structure characterized by two β-turns. nih.govacs.org Specifically, the Oic8 residue was found to be part of a nonideal βII'-turn that comprised residues Ser6 through Arg9. nih.govacs.org This computational work, supported by NMR data, highlighted how the Oic residue facilitates a specific turn conformation in the peptide backbone when interacting with a membrane-like surface. nih.govacs.org These theoretical approaches are crucial for rationalizing the structural effects observed experimentally and for guiding the design of new peptidomimetics.

Analysis of Stereochemical Influence on Molecular Rigidity and Adopted Conformations in Peptide Contexts

The incorporation of Oic into a peptide sequence is known to introduce significant backbone rigidity, an effect similar to that of proline but with distinct conformational consequences due to the fused ring system. nih.gov The specific stereochemistry of the Oic residue is the primary determinant of this structural influence.

Studies on oligomers of (2S,3aS,7aS)-Oic have shown that this specific stereoisomer has strong conformational prerequisites to promote and stabilize a Polyproline II (PPII) helix. nih.gov This stability is attributed to a "molecular interlock mechanism" that propagates along the peptide chain. nih.gov The mechanism involves several key steps:

The preceding amino acid residue sterically prevents the inversion of the Oic's cyclohexane (B81311) ring.

This locks the cyclohexane ring into a rigid chair conformation.

The fixed cyclohexane ring, in turn, freezes the fused pyrrolidine ring into an exo-pucker conformation.

This rigid bicyclic structure optimally positions the amide carbonyl groups for stabilizing interactions and reinforces the trans-amide bond conformation. nih.gov

This stereochemically-driven conformational locking makes the Oic residue a powerful tool for engineering peptides with stable, predictable secondary structures. nih.gov The inherent rigidity and lipophilicity conferred by the Oic moiety are highly desirable properties for improving the metabolic stability and bioavailability of peptide-based therapeutics. nih.gov

Chemical Transformations and Rational Analog Design Based on the Octahydroindole 2 Carboxylic Acid Scaffold

Strategic N-Functionalization and Protecting Group Chemistry

The secondary amine of the octahydroindole ring is a key site for synthetic modification. Strategic functionalization at this position is crucial for building more complex molecules and for modulating the compound's physicochemical properties.

Protecting group chemistry is fundamental to any multi-step synthesis involving (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid. The secondary amine is nucleophilic and can interfere with reactions targeting other parts of the molecule, such as the carboxylic acid. Common protecting groups for the nitrogen atom include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups can be introduced under standard conditions and are chosen based on their stability to subsequent reaction conditions and the orthogonality of their removal. For instance, the Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis.

Beyond protection, direct N-functionalization through acylation or alkylation allows for the introduction of diverse substituents. N-acylation, for example, can be achieved using acyl chlorides or by coupling with carboxylic acids using standard peptide coupling reagents. nih.gov These modifications are integral to the synthesis of peptide-like structures where the octahydroindole moiety is incorporated into a larger chain.

| Protecting Group | Abbreviation | Typical Introduction Reagent | Typical Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl (B1604629) chloroformate | Hydrogenolysis (H₂, Pd/C) |

Chemical Modifications and Derivatizations of the Carboxylic Acid Moiety

The carboxylic acid group of (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid is another primary site for chemical modification. These transformations are essential for creating analogs with altered pharmacokinetic profiles and for conjugating the scaffold to other molecules.

Esterification is a common derivatization to protect the carboxylic acid, enhance cell permeability, or to serve as a prodrug. Benzyl esters are frequently employed due to their stability and the fact that they can be deprotected via hydrogenolysis, a condition that is often compatible with other protecting groups like Boc. epo.org The formation of benzyl esters can be accomplished by treating the carboxylic acid with benzyl alcohol in the presence of an acid catalyst. epo.org

Amidation is another key transformation, allowing the octahydroindole scaffold to be incorporated into peptide sequences or linked to other molecular fragments. This is typically achieved by activating the carboxylic acid with a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), followed by the addition of an amine. epo.org This reaction is fundamental in the synthesis of drugs like Trandolapril, where the carboxylic acid is coupled with another amino acid ester. pharmaffiliates.com

| Reaction | Reagents | Product | Purpose |

| Esterification | Benzyl alcohol, p-toluenesulfonic acid | Benzyl ester | Protection, Prodrug |

| Amidation | Amine, DCC, HOBt | Amide | Peptide synthesis, Conjugation |

α-Functionalization and Diastereoselective α-Alkylation Methodologies

Introducing substituents at the α-carbon of (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid can significantly impact the conformational properties of the resulting molecules and their biological activity. Diastereoselective α-alkylation is a powerful tool for creating these more complex, sterically hindered amino acid analogs.

A notable methodology for the α-methylation of the (2S,3aS,7aS) stereoisomer involves the use of a protected form of the amino acid. The severe steric hindrance imposed by the fused cyclohexane (B81311) ring directs the approach of the electrophile, leading to a highly stereoselective reaction. This facial stereodifferentiation on the nucleophilic enolate intermediate results in the formation of the α-methylated product with high selectivity and retention of configuration. This approach highlights how the inherent chirality and conformational rigidity of the scaffold can be exploited to control the stereochemical outcome of subsequent transformations.

| Reactant | Reagents | Product | Key Feature |

| Protected (2S,3aS,7aS)-Oic | 1. Strong base (e.g., LDA) 2. Methyl iodide | α-Methylated (2S,3aS,7aS)-Oic | High diastereoselectivity due to steric hindrance |

Synthesis of Bicyclic Structural Analogues (e.g., Phosphonic Acid Analogues, Ring-Oxygenated Variants)

Rational analog design often involves the isosteric replacement of functional groups to improve properties such as binding affinity, metabolic stability, or acidity. The synthesis of bicyclic structural analogues of (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid, such as phosphonic acid analogues and ring-oxygenated variants, exemplifies this strategy.

Phosphonic acid analogues , where the carboxylic acid is replaced by a phosphonic acid group (-PO₃H₂), are of significant interest in medicinal chemistry. Phosphonic acids are more acidic than their carboxylic acid counterparts and can act as more effective mimics of phosphates. The first stereoselective synthesis of (2R,3aR,7aR)- and (2S,3aS,7aS)-octahydroindole-2-phosphonic acid has been reported. This synthesis involves a highly diastereoselective addition of trimethyl phosphite (B83602) to an N-acyliminium ion intermediate, which is generated from an enantiomerically pure cis-fused bicyclic pyrrolidin-2-one.

Ring-oxygenated variants introduce hydroxyl groups onto the cyclohexane ring of the octahydroindole scaffold. This can increase polarity and provide new points for hydrogen bonding interactions with biological targets. A synthesis of a ring-oxygenated variant of 2-carboxy-6-hydroxyoctahydroindole (Choi), a core structure in aeruginosin natural products, has been developed from D-glucose. These oxygenated analogs can serve as surrogates for the natural Choi core in the design of new enzyme inhibitors.

| Analogue Type | Key Synthetic Step | Rationale |

| Phosphonic Acid Analogue | Diastereoselective addition of trimethyl phosphite to an N-acyliminium ion | Isosteric replacement of carboxylic acid, increased acidity |

| Ring-Oxygenated Variant | Synthesis from a chiral precursor like D-glucose | Increased polarity, new hydrogen bonding sites |

Modular Synthesis Protocols for Conjugated Systems (e.g., α-Aryl Acrylamido Carboxylic Acid Derivatives)

The development of modular synthesis protocols allows for the rapid generation of diverse libraries of compounds for biological screening. A recently developed strategy for the construction of α-aryl acrylamido carboxylic acids provides a powerful tool for creating conjugated systems based on the octahydroindole scaffold. acs.orgacs.org

This protocol involves the N-acrylation of an unprotected amino acid through a triple C–F bond cleavage of a (trifluoromethyl)alkene. acs.org The reaction proceeds under mild, transition-metal-free conditions and is operationally simple. A key feature of this method is its compatibility with a wide range of functional groups on both the amino acid and the trifluoromethylalkene, allowing for the modular assembly of a diverse array of α-aryl acrylamido carboxylic acids. acs.orgresearchgate.net This approach could be applied to (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid to generate novel conjugated derivatives for various applications, including as covalent enzyme inhibitors or as building blocks for more complex molecular architectures. acs.org

The proposed mechanism involves the in-situ generation of an acryloyl fluoride (B91410) intermediate from the trifluoromethylalkene under basic conditions. This intermediate then reacts with the deprotonated amino acid to furnish the final product after acidification. acs.org

| Reaction Type | Key Reagents | Key Features |

| N-Acrylation | Unprotected amino acid, (Trifluoromethyl)alkene, Base | Modular, Transition-metal-free, Mild conditions, Broad substrate scope |

Strategic Applications in Advanced Organic Synthesis As a Chiral Building Block

Construction of Conformationally Constrained Peptidomimetics

The incorporation of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid, often abbreviated as Oic, into peptide sequences is a well-established strategy for creating conformationally constrained peptidomimetics. smolecule.comnih.gov As a proline analogue, the bicyclic structure of Oic imparts significant rigidity to the peptide backbone. nih.gov This conformational restriction can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity compared to their more flexible natural counterparts.

One notable application is in the design of bradykinin (B550075) B2 receptor antagonists. nih.gov By replacing native amino acid residues with Oic, researchers have successfully developed antagonists with improved resistance to enzymatic degradation. nih.gov The rigid dipeptide mimicry afforded by Oic helps to stabilize specific secondary structures, such as β-turns, which are crucial for receptor binding. nih.gov This has led to the development of orally available bradykinin B2 receptor antagonists with potential anti-cancer properties. nih.gov

Table 1: Impact of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid on Peptidomimetic Properties

| Property | Effect of Incorporation | Rationale |

| Conformational Rigidity | Increased | The bicyclic structure restricts bond rotation, leading to a more defined three-dimensional shape. |

| Metabolic Stability | Enhanced | The unnatural amino acid scaffold is less susceptible to cleavage by proteases. nih.gov |

| Receptor Binding | Potentially Improved | A pre-organized conformation can lead to a lower entropic penalty upon binding to a receptor. |

| Bioavailability | Potentially Increased | The introduction of a more lipophilic scaffold can improve absorption and distribution. nih.gov |

Integration into Bioactive Molecule Scaffolds

The chiral scaffold of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is a key component in several approved pharmaceutical agents, most notably angiotensin-converting enzyme (ACE) inhibitors. It serves as a crucial intermediate in the synthesis of drugs like Perindopril (B612348) and Trandolapril, which are widely used to treat hypertension and heart failure. smolecule.com

In the synthesis of these ACE inhibitors, the octahydroindole-2-carboxylic acid moiety provides a rigid and stereochemically defined framework that mimics the binding of the natural substrate to the ACE enzyme. The specific stereochemistry of the (2S,3aR,7aR) isomer is critical for potent biological activity.

Beyond ACE inhibitors, this versatile building block has been explored for the development of other therapeutic agents. Its structural similarity to naturally occurring compounds makes it a candidate for the design of novel drugs targeting the central nervous system (CNS). chemimpex.com The inherent lipophilicity of the octahydroindole ring system can be advantageous for crossing the blood-brain barrier. nih.gov

Role as a Precursor or Component in Asymmetric Catalysis

As a proline analogue, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid and its derivatives are of interest in the field of asymmetric organocatalysis. tcichemicals.com Proline and its derivatives are well-known to be effective catalysts for a variety of enantioselective transformations, such as aldol and Mannich reactions. The rigid bicyclic structure of this octahydroindole derivative offers a unique stereochemical environment that could be exploited for the development of novel chiral catalysts and ligands. tcichemicals.com

While specific, widely adopted applications in asymmetric catalysis are still emerging, the structural features of this compound make it a promising candidate for further research in this area. The secondary amine and the carboxylic acid functional groups provide two points for modification and attachment to catalytic systems, while the rigid scaffold can effectively transfer chiral information during a chemical reaction.

Design and Synthesis of Complex Molecular Architectures

The utility of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid as a chiral synthon extends to the design and synthesis of a variety of complex molecular architectures. smolecule.com Its defined stereochemistry and multiple functionalization points allow for its incorporation into intricate molecular frameworks.

The synthesis of ACE inhibitors such as Trandolapril provides a prime example. The total synthesis of these drugs involves the coupling of the octahydroindole-2-carboxylic acid core with other chiral fragments, a process that relies on the pre-defined stereocenters of the bicyclic starting material to achieve the desired final stereoisomer.

Furthermore, this compound is a valuable precursor for creating libraries of structurally diverse molecules for drug discovery. Through chemical modifications of the carboxylic acid, the secondary amine, and the cyclohexane (B81311) ring, a wide range of derivatives can be accessed, each with the potential for unique biological activity.

Table 2: Key Synthetic Transformations Involving (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid

| Reaction Type | Functional Group Involved | Common Reagents |

| Amide Coupling | Carboxylic Acid | Peptide coupling reagents (e.g., HATU, HOBt) |

| Esterification | Carboxylic Acid | Alcohols, Acid catalysts |

| N-Alkylation / N-Acylation | Secondary Amine | Alkyl halides, Acyl chlorides |

| Hydrogenation | (in synthesis of the compound) | Platinum or Ruthenium catalysts |

Applications in Scaffold Design for Molecular Recognition Studies

The rigid and well-defined three-dimensional structure of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid makes it an appealing scaffold for the design of synthetic receptors for molecular recognition studies. The predictable orientation of substituents on the bicyclic framework can be utilized to create binding pockets with high specificity for target guest molecules.

The potential for this application lies in the ability to systematically modify the scaffold to introduce various recognition motifs, such as hydrogen bond donors and acceptors, aromatic rings for π-stacking interactions, and charged groups for electrostatic interactions. By strategically placing these functional groups on the rigid octahydroindole backbone, researchers can design host molecules that selectively bind to specific biological targets or small organic molecules. This approach could lead to the development of new sensors, probes, and tools for studying biological processes. The inherent chirality of the scaffold is also a significant advantage for the recognition of other chiral molecules.

Mechanistic Molecular Interactions and Biological Significance Non Clinical Context

Structure-Activity Relationship (SAR) Investigations for Molecular Design Principles

(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid that serves as a conformationally restricted analogue of proline. Its structure is characterized by the fusion of a cyclohexane (B81311) ring to the pyrrolidine (B122466) ring of proline, which imparts significant rigidity. This structural constraint is a cornerstone of its utility in drug design, particularly in the development of Angiotensin-Converting Enzyme (ACE) inhibitors.

The key molecular design principles derived from SAR investigations involving this scaffold highlight the importance of its stereochemistry and bicyclic nature. The rigid framework of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid helps to orient the pharmacophoric groups of the drug molecule in a conformation that is optimal for binding to the active site of its target enzyme. In the context of ACE inhibitors like Perindopril (B612348) and Trandolapril, this specific isomer provides a scaffold that, when appropriately substituted, mimics the transition state of the natural substrate of ACE, leading to potent inhibition. longdom.orggoogle.com

The increased lipophilicity conferred by the octahydroindole ring system, compared to proline, is another critical factor. This property can enhance the absorption and distribution of drugs incorporating this moiety, contributing to improved bioavailability. The structure-activity relationships of ACE inhibitors containing this fragment have been extensively studied, demonstrating that the bicyclic core is a crucial element for high-affinity binding.

In Vitro Studies of Molecular Interactions with Biomolecular Targets (e.g., Serine Protease Inhibition by Analogs)

While (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is most famously a component of ACE inhibitors, which target a zinc metalloprotease, the principles of its design are applicable to the development of inhibitors for other enzyme classes, including serine proteases. The introduction of conformational constraints is a widely used strategy to enhance the potency and selectivity of protease inhibitors.

In vitro studies on various peptidomimetics have shown that incorporating rigid structural elements can lead to a significant increase in inhibitory activity. Although specific studies focusing solely on serine protease inhibition by direct analogues of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid are not extensively documented in publicly available literature, the underlying principles are well-established. The rigid bicyclic structure can help to lock the inhibitor into a bioactive conformation, reducing the entropic penalty upon binding to the protease active site. This can lead to higher binding affinity and improved inhibitory constants (Ki).

The design of such inhibitors would involve attaching appropriate pharmacophores to the octahydroindole scaffold that can interact with the catalytic triad (B1167595) (serine, histidine, and aspartate) and the substrate-binding pockets (e.g., S1, S2) of the target serine protease. The rigidity of the scaffold would ensure a precise presentation of these interacting groups.

Influence of Conformational Restraint on Peptide Bioactivity and Stability at the Molecular Level

The incorporation of conformationally restricted amino acids like (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid into peptides has a profound impact on their bioactivity and metabolic stability. Peptides are often highly flexible molecules, which can be a disadvantage for therapeutic applications as it can lead to poor receptor selectivity and susceptibility to degradation by proteases.

The rigid bicyclic structure of this proline analogue significantly limits the conformational freedom of the peptide backbone. This can have several beneficial effects at the molecular level:

Stabilization of Bioactive Conformations: By restricting the available conformations, the molecule can be pre-organized into a shape that is complementary to the binding site of its biological target. This can lead to a significant increase in binding affinity and, consequently, bioactivity. For instance, it has been used to stabilize specific secondary structures like β-turns in peptides.

Increased Proteolytic Stability: The rigid structure makes the peptide less susceptible to cleavage by peptidases and proteases. These enzymes often recognize and bind to flexible regions of a peptide chain. By reducing flexibility, the peptide becomes a poorer substrate for these degrading enzymes, leading to a longer biological half-life.

Improved Bioavailability: The increased lipophilicity and stability against degradation can contribute to better absorption and distribution in the body, ultimately leading to higher bioavailability of the peptide-based drug.

The following table summarizes the key molecular effects of incorporating (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid into peptides:

| Feature | Influence on Peptide Properties |

| Bicyclic Structure | Imparts significant conformational rigidity. |

| Restricted Rotation | Reduces the entropic cost of binding to a biological target. |

| Stabilized Conformation | Can lock the peptide into its bioactive conformation. |

| Increased Lipophilicity | May enhance membrane permeability and bioavailability. |

| Resistance to Proteolysis | Increases the metabolic stability and half-life of the peptide. |

Elucidation of Ligand Binding Mechanisms through Computational and Biochemical Approaches

The binding mechanism of ligands containing the (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid moiety to their biological targets has been elucidated through a combination of computational and biochemical methods. A prime example is the interaction of its derivative, Perindoprilat (the active metabolite of Perindopril), with Angiotensin-Converting Enzyme (ACE).

Biochemical Approaches:

Biochemical assays are fundamental in determining the binding affinity and inhibitory potency of compounds. For Perindoprilat, these studies have demonstrated high-affinity, saturable binding to ACE. nih.gov Equilibrium dialysis and radioinhibitor binding displacement assays have been employed to quantify this interaction. nih.govosti.gov For instance, in vitro ACE inhibition assays measure the reduction in the conversion of a substrate (e.g., hippuryl-histidyl-leucine) to its product in the presence of the inhibitor. nih.gov Such studies provide quantitative data on the potency of the inhibitor, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The following table presents representative biochemical data for the interaction of Perindoprilat with ACE:

| Parameter | Value | Method |

| Binding Affinity (Ka) | 2.8 x 10⁹ M⁻¹ | Equilibrium Dialysis nih.gov |

| IC50 | Varies by assay conditions | Spectrophotometric Assay nih.gov |

Computational Approaches:

Molecular modeling techniques, such as docking and molecular dynamics simulations, have provided valuable insights into the binding mode of ACE inhibitors containing the (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid scaffold. longdom.orgbohrium.com These computational methods allow for the visualization of the inhibitor within the active site of the enzyme and the identification of key molecular interactions.

Homology modeling has been used to generate 3D structures of ACE, which can then be used for docking studies. longdom.org Docking simulations predict the preferred binding orientation of the inhibitor and highlight important interactions, such as:

Coordination of the inhibitor's carboxylate and carbonyl groups with the active site zinc ion of ACE.

Hydrogen bonding between the inhibitor and amino acid residues in the active site.

Hydrophobic interactions between the octahydroindole ring and nonpolar pockets within the enzyme.

These computational and biochemical approaches are complementary, with the experimental data validating and refining the predictions from the computational models. This synergy is crucial for understanding the ligand binding mechanisms at a molecular level and for the rational design of new and improved inhibitors.

Advanced Analytical and Purification Methodologies for Research Purity and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) for Diastereomeric and Enantiomeric Separations

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for resolving the complex stereoisomeric mixtures of Octahydro-1H-indole-2-carboxylic acid, which possesses three chiral centers and can exist as four pairs of enantiomers. longdom.orglongdom.org The analytical challenge lies in separating both diastereomers and enantiomers with high resolution.

Diastereomeric Separation:

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the effective separation and quantification of the diastereomers of Octahydro-1H-indole-2-carboxylic acid. longdom.orglongdom.org Due to the compound's lack of a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) is employed. longdom.org The method's robustness allows it to be used for quality control and to check the chromatographic purity of the target analyte. longdom.org

Key parameters for this separation include the use of a C18 stationary phase, which provides the necessary hydrophobicity for retaining the isomers, and an acidic aqueous mobile phase to control the ionization of the carboxylic acid group and enhance interaction with the stationary phase. longdom.orglongdom.org

Table 1: HPLC Method for Diastereomeric Separation

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Inertsil ODS-4 (C18), 250 mm x 4.6 mm, 5 µm | longdom.org |

| Mobile Phase | 10 mM Potassium dihydrogen phosphate (B84403) (KH₂PO₄) buffer, pH adjusted to 3.0 with orthophosphoric acid | longdom.orglongdom.org |

| Flow Rate | 1.5 mL/min | longdom.org |

| Column Temperature | 35°C | longdom.org |

| Detector | Refractive Index Detector (RID) | longdom.orglongdom.org |

| Injection Volume | 10 µL | longdom.org |

This method successfully separates the different diastereomers, which is a critical step in ensuring the stereochemical purity of the desired (2S,3aR,7aR) isomer.

Enantiomeric Separations:

Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have demonstrated broad applicability for the direct separation of underivatized amino acid enantiomers. These columns operate under polar organic or reversed-phase conditions and are compatible with mass spectrometry. For a bicyclic amino acid like the target compound, a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC® T) would be a logical choice. The separation relies on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers, exploiting differences in steric and polar interactions.

Alternatively, an indirect approach can be used. This involves derivatizing the racemic amino acid with a chiral agent to form diastereomers, which can then be separated on a standard achiral stationary phase, such as C18.

Comprehensive Purity Assessment and Impurity Profiling for Research-Grade Materials

Ensuring the suitability of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid for research purposes requires a comprehensive assessment of its purity and a thorough characterization of any potential impurities. This process goes beyond simply quantifying the main component and involves identifying and controlling impurities that may originate from the manufacturing process or degradation.

Impurity Profiling:

The synthesis of Octahydro-1H-indole-2-carboxylic acid often involves the catalytic hydrogenation of an indole (B1671886) precursor, such as (S)-indoline-2-carboxylic acid, in the presence of a catalyst like Platinum(IV) oxide (PtO₂). longdom.org Potential impurities can therefore include:

Diastereomeric Isomers: As the hydrogenation can create new chiral centers, the formation of other diastereomers is a primary concern. The HPLC method described in section 7.1 is the principal tool for detecting and quantifying these isomers. longdom.orglongdom.org

Starting Materials: Incomplete reaction may leave residual amounts of the starting indole precursor.

Catalyst Residues: Trace amounts of the platinum catalyst may remain in the final product.

Solvent Residues: Residual solvents used during the reaction and purification (e.g., acetic acid, ethanol) can also be present.

The validated RP-HPLC method with RID is central to this assessment, capable of quantifying diastereomeric impurities with detection limits around 0.006 mg/mL and quantification limits between 0.022 mg/mL and 0.024 mg/mL. longdom.org

Purity Specification for Research-Grade Material:

A typical specification for research-grade (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid would stipulate a high level of purity, often determined by a combination of chromatographic and spectroscopic techniques.

Table 2: Example Purity Specifications

| Parameter | Specification | Methodology |

|---|---|---|

| Assay (Purity) | ≥97% | HPLC-RID |

| Diastereomeric Purity | Report individual isomers | HPLC-RID |

| Enantiomeric Purity | Report enantiomeric excess (e.e.) | Chiral HPLC (proposed) |

| Structural Confirmation | Conforms to structure | NMR, MS, IR |

Multi-Modal Spectroscopic Characterization for Purity and Structural Confirmation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid and to corroborate the purity data obtained from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. While specific, publicly available spectral data for the (2S,3aR,7aR) isomer is limited, the expected spectra would show characteristic signals for the aliphatic protons and carbons of the fused ring system and the carboxylic acid group. The proton spectrum would exhibit complex splitting patterns in the aliphatic region due to the coupling of protons on the cyclohexane (B81311) and pyrrolidine (B122466) rings. The carbon spectrum would show distinct signals for each of the nine carbon atoms in the molecule.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid (Molecular Formula: C₉H₁₅NO₂, Molecular Weight: 169.22 g/mol ), electrospray ionization (ESI) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 170. The fragmentation pattern would likely involve the loss of the carboxylic acid group (a loss of 45 Da, resulting in a fragment at m/z 125) and cleavages within the bicyclic ring structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the spectrum is characterized by several key absorption bands. While specific data for the (2S,3aR,7aR) isomer is not published, data from the closely related (2R,3aS,7aS) hydrochloride salt shows characteristic peaks. The free acid would be expected to show similar, though slightly shifted, bands.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | 3300-2500 (very broad) | Stretch |

| N-H (Secondary Amine) | ~3300-3200 | Stretch |

| C-H (Aliphatic) | 3000-2850 | Stretch |

| C=O (Carboxylic Acid) | ~1730-1700 | Stretch |

| N-H (Amine Salt - for comparison) | 3200-2300 (broad) | Stretch |

| C=O (Ester/Acid Salt - for comparison) | ~1732 | Stretch |

| C-O (Carboxylic Acid) | 1320-1210 | Stretch |

Note: Wavenumbers are approximate and can vary based on the sample state (e.g., solid, solution) and intermolecular interactions like hydrogen bonding.

The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The C=O stretch is a strong, sharp indicator of the carbonyl group. The combination of these spectroscopic techniques provides a comprehensive structural fingerprint of the molecule, confirming its identity and complementing the purity data obtained from HPLC.

Future Research Trajectories and Emerging Academic Applications

Innovation in Green Chemistry and Sustainable Synthetic Pathways

The chemical industry's increasing focus on sustainability is driving the development of greener synthetic routes for active pharmaceutical ingredients (APIs) and their intermediates. For (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid, research is shifting from traditional, often harsh, chemical methods to more environmentally benign biocatalytic processes.

Biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations, offers numerous advantages over conventional chemistry. acs.org These processes typically occur under mild conditions (ambient temperature and pressure, neutral pH), which reduces energy consumption. acs.org Enzymes exhibit high chemo-, regio-, and stereoselectivity, minimizing the need for protective groups and reducing waste generation. acs.org An enzymatic procedure for a precursor to perindopril (B612348) has been successfully applied on a ton scale, significantly reducing the carbon footprint from 280 to 125 kg of CO2 per kg of product. acs.org This highlights the potential for biocatalysis to create more cost-effective and sustainable manufacturing processes. acs.orgmdpi.com

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Identifying novel enzymes or engineering existing ones to enhance their activity, stability, and substrate specificity for the specific steps in the synthesis of octahydroindole-2-carboxylic acid.

Process Optimization: Developing integrated chemoenzymatic routes that combine the best of both biocatalysis and traditional chemistry to streamline production. illinois.edu

Alternative Starting Materials: Exploring the use of renewable feedstocks and novel synthetic pathways to further reduce the environmental impact of production. mdpi.com

| Feature | Traditional Chemical Synthesis | Green/Biocatalytic Synthesis |

| Reagents | Often involves harsh or hazardous reagents (e.g., phosphorus pentachloride). google.com | Uses enzymes or whole cells in aqueous media. acs.org |

| Conditions | May require high temperatures and pressures. | Ambient/physiological temperatures and pressures. acs.org |

| Stereoselectivity | Often requires chiral resolution steps, leading to lower yields. google.com | Generally superior stereoselectivity, reducing waste. acs.org |

| Environmental Impact | Higher energy consumption and waste generation (larger carbon footprint). acs.org | Reduced energy demand and waste, leading to a smaller carbon footprint. acs.org |

| By-products | Can generate significant and sometimes hazardous waste streams. | Fewer by-products due to high selectivity. acs.org |

Exploration of Novel Pharmacophore Derivatizations and Scaffold Modifications

The rigid bicyclic structure of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid makes it an excellent scaffold for designing new therapeutic agents. nih.gov As a constrained analog of proline, it can be incorporated into peptides to increase their rigidity, metabolic stability, and lipophilicity—properties that enhance bioavailability and therapeutic efficacy. nih.gov This has been demonstrated in its use as a surrogate for proline and phenylalanine in bradykinin (B550075) B2 receptor antagonists, which improved their resistance to degradation by enzymes. nih.gov

Future research is aimed at systematically modifying this scaffold to create derivatives with novel biological activities. longdom.org The indole-2-carboxylic acid framework, a related structure, has proven to be a versatile template for developing inhibitors for a wide range of biological targets. mdpi.comnih.govnih.gov By applying similar strategies to the octahydroindole scaffold, researchers can explore new therapeutic areas.

Key research directions include:

Peptidomimetics: Incorporating the scaffold into peptide sequences to create stable mimetics of bioactive peptides, targeting receptors involved in pain, inflammation, and cancer. nih.gov

Scaffold Decoration: Adding various functional groups to the bicyclic core to generate libraries of new compounds. These libraries can then be screened for activity against diverse targets such as kinases, proteases, and viral enzymes. nih.govrsc.org The diastereoselective α-alkylation of the molecule provides a route to enantiopure α-tetrasubstituted derivatives, further expanding its structural diversity. nih.govfishersci.com

Dual-Target Inhibitors: Designing derivatives that can simultaneously inhibit multiple targets, a strategy that is gaining traction in the treatment of complex diseases like cancer. For instance, derivatives of the related indole-2-carboxamide scaffold have been investigated as dual PI3Kα/EGFR inhibitors. nih.govresearchgate.net

| Derivatization Strategy | Potential Therapeutic Target | Rationale |

| α-Alkylation | Proteases, Kinases | Introduces steric bulk and new interaction points to modulate binding affinity and selectivity. nih.gov |

| Amide Coupling | HIV-1 Integrase, IDO1/TDO | The carboxylic acid moiety is a key handle for creating amide derivatives, a common feature in enzyme inhibitors. nih.govnih.gov |

| Peptide Incorporation | GPCRs (e.g., Bradykinin B2) | Acts as a constrained proline analog to enhance peptide stability and receptor binding. nih.gov |

| Ring Modification | Various Novel Targets | Altering the core bicyclic structure can lead to entirely new pharmacophores with unique biological profiles. longdom.org |

Computational-Aided Design and Predictive Modeling for New Derivatives

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. arxiv.org Structure-based drug design and molecular modeling are powerful tools for identifying and refining new derivatives of scaffolds like (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid. nih.gov

The process typically involves:

Target Identification: Selecting a protein target implicated in a disease.

Molecular Docking: Computationally placing virtual derivatives of the scaffold into the active site of the target protein to predict their binding orientation and affinity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis: Using the docking results to understand how different chemical modifications affect binding, guiding the synthesis of more potent and selective compounds.

Predictive Modeling: Employing machine learning algorithms to build models that can predict the biological activity or toxicity of new, unsynthesized derivatives based on their chemical structure. researchgate.netdntb.gov.ua

This computational approach has been successfully used to develop derivatives of the related indole-2-carboxylic acid as potent inhibitors for cancer targets (PI3Kα, EGFR) and viral enzymes (HIV-1 integrase). nih.govnih.govresearchgate.netmdpi.com Similar in silico methods can be applied to the octahydroindole scaffold to rapidly explore vast chemical space and prioritize the most promising candidates for laboratory synthesis and testing, thereby saving significant time and resources.

| Computational Step | Description | Application to Scaffold |

| Virtual Screening | Docking a large library of virtual compounds against a protein target. | Screen potential derivatives of octahydroindole-2-carboxylic acid against targets like proteases or kinases. |

| Binding Mode Analysis | Analyzing the interactions (e.g., hydrogen bonds, hydrophobic contacts) between a docked compound and the target. | Predict how modifications to the scaffold will enhance binding affinity and selectivity. nih.govnih.gov |

| Molecular Dynamics | Simulating the movement of the protein-ligand complex over time. | Assess the stability of the predicted binding mode. |

| QSAR Modeling | Building statistical models that correlate chemical structure with biological activity. | Predict the potency of new derivatives before they are synthesized. researchgate.net |

Potential Roles in Supramolecular Chemistry or Advanced Materials Science Research

While the primary focus of research on (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has been in medicinal chemistry, its unique structural and chiral properties suggest potential applications in supramolecular chemistry and materials science. As a rigid, chiral building block, it could be used to construct highly ordered, three-dimensional molecular architectures.

Potential future research trajectories in these fields include:

Chiral Catalysts: The compound's proline-like structure makes it a candidate for development as an organocatalyst for asymmetric synthesis, a field where proline and its derivatives are widely used. tcichemicals.com

Supramolecular Assemblies: The carboxylic acid and secondary amine groups can participate in hydrogen bonding, enabling the self-assembly of molecules into well-defined supramolecular structures such as gels, nanotubes, or vesicles. The inherent chirality could be used to create chiral assemblies for applications in enantioselective separations or sensing.

Functional Materials: Incorporating this rigid, chiral moiety into polymer backbones could lead to the development of novel materials with tailored properties. longdom.org Such materials could find use in chiral chromatography, as components of liquid crystals, or in the creation of functional surfaces with specific recognition capabilities.

While these applications are currently speculative, the fundamental properties of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid provide a strong basis for its exploration as a versatile component for creating complex and functional molecular systems beyond its established role in pharmaceuticals.

Q & A

Q. What are the key synthetic routes for (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid, and how are racemic intermediates resolved?

The synthesis often involves stereoselective cyclization or rearrangement of racemic intermediates. For example, a patented method () uses a rearrangement of racemates (Formula III) to yield intermediates (Formula IV), which are further resolved. Racemic resolution can be achieved via chiral chromatography or selective crystallization with organic bases like triethylamine in non-polar solvents (e.g., toluene) . The stereochemistry is critical, as incorrect configurations may lead to inactive byproducts.

Q. How can the stereochemistry and purity of this compound be confirmed experimentally?

- X-ray crystallography : Resolves absolute configuration by analyzing crystal lattice parameters (e.g., SHELX software referenced in synthesis literature) .

- NMR spectroscopy : Key signals (e.g., coupling constants in -NMR) distinguish equatorial vs. axial protons in the octahydroindole ring system .

- Chiral GC/HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., reports >98% purity via GC) .

Q. What are the optimal storage conditions to maintain stability?

Stability depends on the salt form:

- Hydrochloride salt : Store at -20°C (powder) or -80°C (in solvent) for long-term stability .

- Free acid : Store at room temperature in a dark, dry place to prevent hydrolysis or photodegradation . Avoid repeated freeze-thaw cycles for solutions, and use inert atmospheres (N) during handling to minimize oxidation .

Advanced Research Questions

Q. What strategies are employed to functionalize this compound for peptide mimetics or protease inhibitors?

- Boc protection : The carboxylic acid group is protected with tert-butoxycarbonyl (Boc) to enable peptide coupling (e.g., Boc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid, CAS 109523-13-9) .

- Esterification : Conversion to benzyl esters (e.g., (2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate tosylate) facilitates solubility in organic reactions .

- Derivatization : Thiazolylidene derivatives (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid) are synthesized via condensation with thiazolone derivatives in acetic acid .

Q. How is this compound utilized in the synthesis of angiotensin-converting enzyme (ACE) inhibitors?

The (2S,3aR,7aS) stereoisomer is a key intermediate in trandolapril, a prodrug ACE inhibitor. It reacts with N-carboxyanhydrides (e.g., N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine) in non-polar solvents to form the active diacid (trandolaprilat) . Resolution of racemic mixtures during synthesis ensures pharmacological activity .

Q. What analytical methods are recommended for detecting degradation products or impurities?

- HPLC-MS : Identifies hydrolytic or oxidative degradation products (e.g., free indole derivatives).

- GC with FID/TCD : Monitors volatile byproducts (e.g., residual solvents like DMSO or acetic acid) .

- Titrimetry : Quantifies free carboxylic acid content via neutralization . Pharmacopeial standards (e.g., USP Trandolapril RS) provide reference chromatograms for impurity profiling .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.